molecular formula C24H20N4O2 B1190917 N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE

N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE

Cat. No.: B1190917
M. Wt: 396.4g/mol
InChI Key: YZJKSBFMPQAMEK-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a hydrazine linkage, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with 4-isocyanatobenzamide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation and coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the hydrazine linkage may produce corresponding amines .

Scientific Research Applications

N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydrazine linkage may facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, hydrazine linkage, and benzamide group allows for diverse interactions with biological targets, making it a versatile compound for research applications .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4g/mol

IUPAC Name

N-[4-[[(E)-1H-indol-3-ylmethylideneamino]carbamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C24H20N4O2/c1-16-5-4-6-18(13-16)23(29)27-20-11-9-17(10-12-20)24(30)28-26-15-19-14-25-22-8-3-2-7-21(19)22/h2-15,25H,1H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

YZJKSBFMPQAMEK-CVKSISIWSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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